molecular formula C13H20BNO4 B2775053 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester CAS No. 2377607-43-5

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester

Cat. No. B2775053
CAS RN: 2377607-43-5
M. Wt: 265.12
InChI Key: ILWQXHIYJUGMBL-UHFFFAOYSA-N
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Description

“1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . These reagents are generally environmentally benign and have been developed with properties tailored for application under specific SM coupling conditions .


Synthesis Analysis

The synthesis of boronic esters like “this compound” often involves Suzuki–Miyaura coupling . This process involves the reaction of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The synthesis can also involve a radical approach for protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

Boronic esters like “this compound” are involved in various chemical reactions. One of the most common is the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction . Another reaction is the protodeboronation of alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Improved Synthesis and Application in Coupling Reactions

Boronic acid pinacol esters are pivotal in modern synthetic chemistry, particularly in cross-coupling reactions like the Suzuki coupling. These compounds serve as intermediates in the synthesis of complex molecules. An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a compound closely related to the one , has been developed, showcasing its utility in Suzuki couplings without the need for added base, highlighting the potential for similar applications of 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester in synthesizing complex molecules (Mullens, 2009).

Analytical Challenges and Solutions

Analyzing highly reactive pinacolboronate esters poses significant analytical challenges due to their instability and propensity for hydrolysis. Innovative approaches, including the use of non-aqueous, aprotic diluents, and highly basic mobile phases, have been developed to stabilize and analyze these compounds effectively. This research underscores the analytical considerations necessary for handling and characterizing boronic acid pinacol esters and may apply to the compound of interest (Zhong et al., 2012).

Stereoselective Synthesis

The stereoselective synthesis of vinyl iodides from vinylboronate pinacol esters showcases the versatility of these compounds in achieving specific stereochemical configurations in synthetic chemistry. Such methodologies provide a foundation for the potential stereoselective applications of this compound in synthesizing enantioselective compounds (Stewart & Whiting, 1995).

Copolymer Synthesis

Boronic acid pinacol esters also find applications in materials science, particularly in the synthesis of polymers. For instance, isopropenyl boronic acid pinacol ester has been used as a comonomer in radical polymerization, leading to the synthesis of copolymers with unique properties. This application demonstrates the potential of boronic acid pinacol esters in developing new materials with tailored properties (Makino et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound, being an organoboron reagent, plays a crucial role in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron compound (like our compound) transfers from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic pinacol esters, like this compound, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . In a specific application, the compound can be used in the formal anti-Markovnikov alkene hydromethylation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the compound’s action in biological systems or in drug delivery applications may be influenced by the pH of the environment .

properties

IUPAC Name

methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(15(10)5)11(16)17-6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWQXHIYJUGMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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